2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
The compound contains a thieno[3,2-d]pyrimidin-4-yl group, an azetidin-3-yl group, and a dihydropyridazin-3-one group. Thienopyrimidines are a class of compounds that have been studied for their diverse biological activities . Azetidines are four-membered rings that are found in many biologically active compounds. Dihydropyridazinones are a type of cyclic compound that also have various biological activities.
Scientific Research Applications
Antimicrobial Activity
- Enhanced Antimicrobial Properties : Thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. For instance, derivatives of thieno[2,3-d]pyrimidine demonstrated potent antimicrobial activity, suggesting their potential as antimicrobial agents (Rashad et al., 2009), (Bhuiyan et al., 2006).
Antitubercular and Antioxidant Activities
- Antitubercular and Antioxidant Evaluation : Some thienopyrimidine-azetidinone analogues were synthesized and showed promising in vitro antimicrobial and antituberculosis activity against mycobacterium tuberculosis, alongside antioxidant properties (Chandrashekaraiah et al., 2014).
Potential for Bioactive Compound Development
- Bioactive Compound Synthesis : Research into thienopyrimidine derivatives has led to the development of compounds with significant biological activities, including antimicrobial, insecticidal, and potential antiviral activities. These findings highlight the versatility and potential of thienopyrimidine derivatives in developing new therapeutic agents (Aly et al., 2007).
Anticancer Potential
- Apoptosis-Inducing Agents : Studies have also ventured into the synthesis of thienopyrimidine derivatives as potential apoptosis-inducing agents for cancer treatment. This includes the development of compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, indicating the potential of thienopyrimidine derivatives in anticancer therapies (Gad et al., 2020).
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a key structural component of the compound, are known to exhibit diverse biological activities . They have been associated with anticancer , antitumor , antimicrobial , and anti-inflammatory activities, suggesting that they may interact with a variety of cellular targets.
Mode of Action
Thieno[3,2-d]pyrimidines have been found to possess cytotoxic activity on various cancer cell lines . This suggests that the compound may interact with its targets, leading to changes in cellular processes that result in cell death.
Biochemical Pathways
Given the biological activities associated with thieno[3,2-d]pyrimidines, it can be inferred that the compound may affect pathways related to cell proliferation, inflammation, and microbial growth .
Result of Action
The compound’s action results in molecular and cellular effects consistent with its biological activities. For instance, thieno[3,2-d]pyrimidines have been found to exhibit cytotoxic activity, suggesting that the compound may induce cell death in various cancer cell lines .
Future Directions
properties
IUPAC Name |
2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-12-2-1-4-17-19(12)8-10-6-18(7-10)14-13-11(3-5-21-13)15-9-16-14/h1-5,9-10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWILFRTVFPJKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)CN4C(=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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